molecular formula C6H6FN3O B13356083 3-Amino-5-fluoroisonicotinamide

3-Amino-5-fluoroisonicotinamide

Katalognummer: B13356083
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: ZJQPEWABMPOXRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-fluoroisonicotinamide is a chemical compound with the molecular formula C6H6FN3O It is a derivative of isonicotinamide, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by an amino group and a fluorine atom, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoroisonicotinamide typically involves the introduction of the amino and fluorine groups onto the isonicotinamide scaffold. One common method involves the nucleophilic substitution reaction of 3,5-difluoroisonicotinamide with ammonia, which replaces one of the fluorine atoms with an amino group. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-fluoroisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form 3-amino-5-fluoroisonicotinylamine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) in polar solvents.

Major Products

    Oxidation: 3-Nitro-5-fluoroisonicotinamide.

    Reduction: 3-Amino-5-fluoroisonicotinylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-fluoroisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Amino-5-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminoisonicotinamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoroisonicotinamide:

    3-Amino-5-chloroisonicotinamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness

3-Amino-5-fluoroisonicotinamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, while the amino group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes this compound a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H6FN3O

Molekulargewicht

155.13 g/mol

IUPAC-Name

3-amino-5-fluoropyridine-4-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,8H2,(H2,9,11)

InChI-Schlüssel

ZJQPEWABMPOXRV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)F)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.